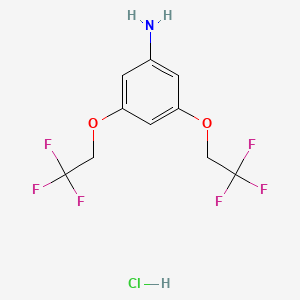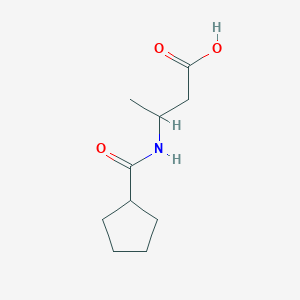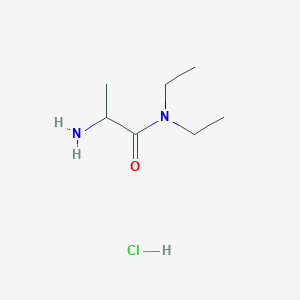
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride
Übersicht
Beschreibung
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound characterized by its trifluoroethoxy groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of aniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate trifluoroethoxy aniline, which is then hydrochlorinated to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where aniline and 2,2,2-trifluoroethanol are fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium nitrite and hydrochloric acid.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound's binding affinity to target proteins, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is compared with other similar compounds, such as 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles. These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
List of Similar Compounds
3,5-bis(2,2,2-trifluoroethoxy)benzoic acid
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
Eigenschaften
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLXBBATSRDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)



![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)


![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)

![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)

![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
